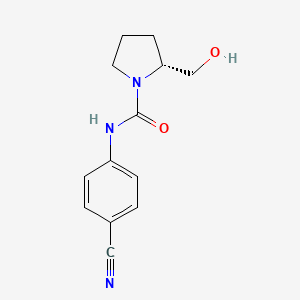
(R)-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, a cyanophenyl group, and a hydroxymethyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyanophenyl Group: This step may involve nucleophilic substitution reactions where a cyanophenyl halide reacts with the pyrrolidine derivative.
Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The compound can undergo various substitution reactions, particularly at the pyrrolidine ring and the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted pyrrolidine and phenyl derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
作用機序
The mechanism of action of ®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
(S)-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-(4-Cyanophenyl)pyrrolidine-1-carboxamide: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine: Lacks the carboxamide group, which may influence its chemical properties.
Uniqueness
®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and chirality, which can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
(2R)-N-(4-cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c14-8-10-3-5-11(6-4-10)15-13(18)16-7-1-2-12(16)9-17/h3-6,12,17H,1-2,7,9H2,(H,15,18)/t12-/m1/s1 |
InChIキー |
WMONVCJNVSLJTR-GFCCVEGCSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)C#N)CO |
正規SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)C#N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


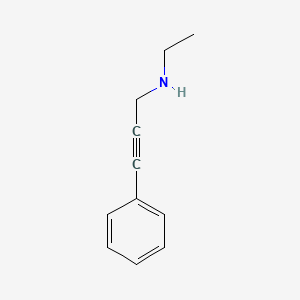
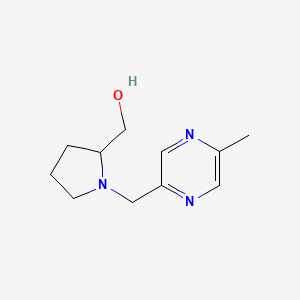


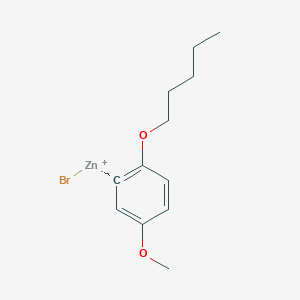
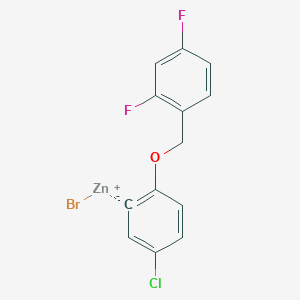
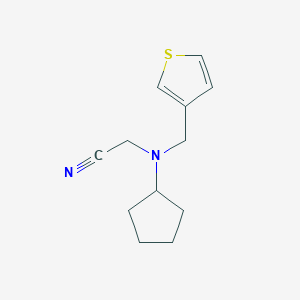
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
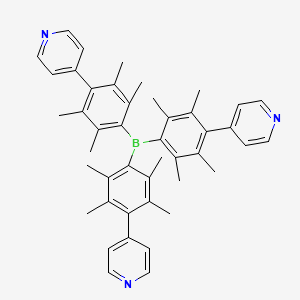
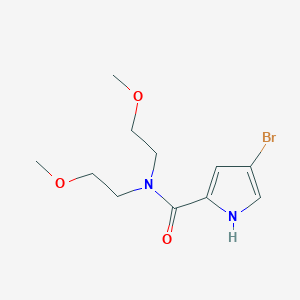
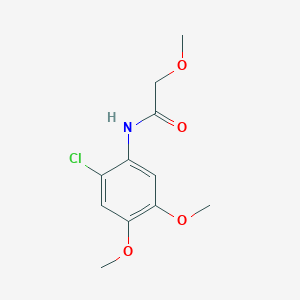
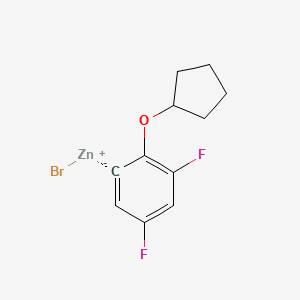
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
